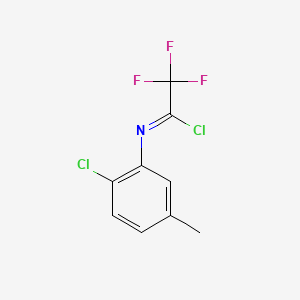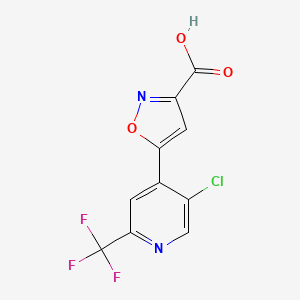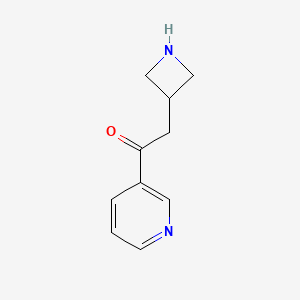
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone is a chemical compound that features both an azetidine ring and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the azetidine ring to the pyridine ring using coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced derivatives using reducing agents.
Substitution: Substitution reactions where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Azetidinyl)-1-(2-pyridyl)ethanone: Similar structure with a different position of the pyridine ring.
2-(3-Azetidinyl)-1-(4-pyridyl)ethanone: Similar structure with a different position of the pyridine ring.
Uniqueness
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone may have unique properties due to the specific positioning of the azetidine and pyridine rings, which can affect its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C10H12N2O/c13-10(4-8-5-12-6-8)9-2-1-3-11-7-9/h1-3,7-8,12H,4-6H2 |
Clave InChI |
HXGXMGWHILDOPP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


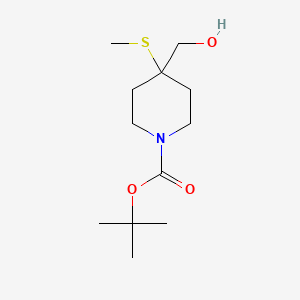

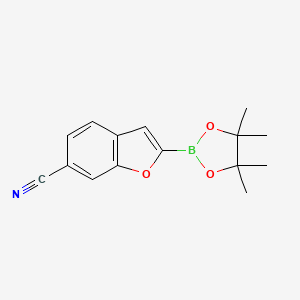

![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)

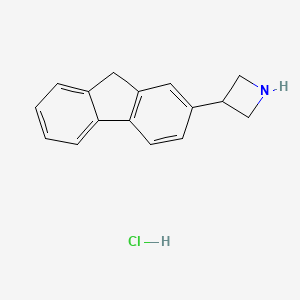
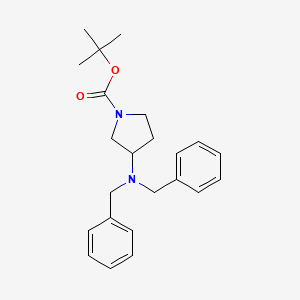
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
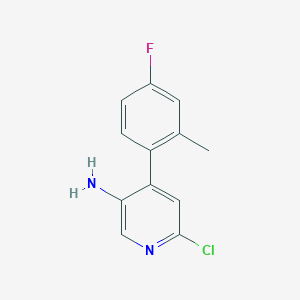
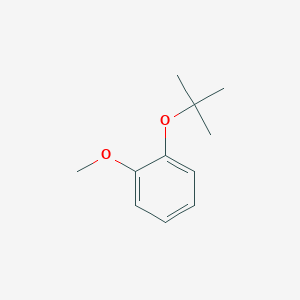
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
